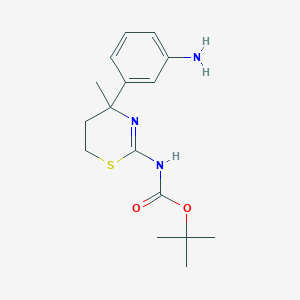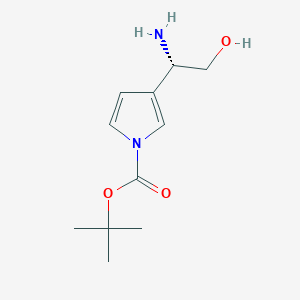![molecular formula C9H6F3NO2S B12875761 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is a compound that belongs to the oxazole family, which is known for its significant biological activities. This compound features a trifluoromethoxy group and a methylthio group attached to a benzo[d]oxazole core, making it a unique and interesting molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxy and methylthio groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The trifluoromethoxy group can be introduced using trifluoromethylation reagents, while the methylthio group can be added through thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The oxazole ring can interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylthio)-2-(trifluoromethoxy)benzo[d][1,3]dioxole
- 4-(Trifluoromethoxy)benzylamine
Uniqueness
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both trifluoromethoxy and methylthio groups on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6F3NO2S |
|---|---|
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-6-4-2-3-5-7(6)13-8(14-5)15-9(10,11)12/h2-4H,1H3 |
Clave InChI |
FJDQVSOZJOAJJO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1N=C(O2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



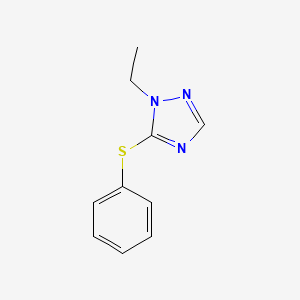
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)


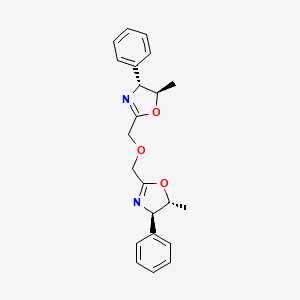
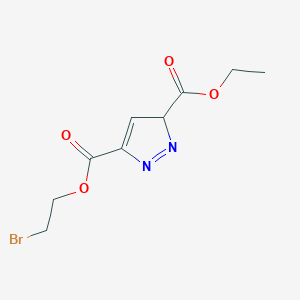
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)

